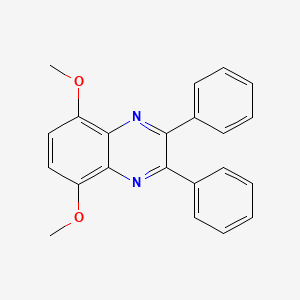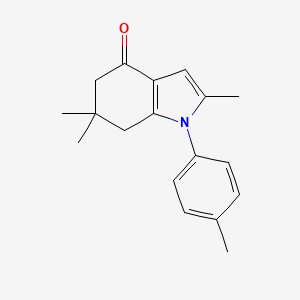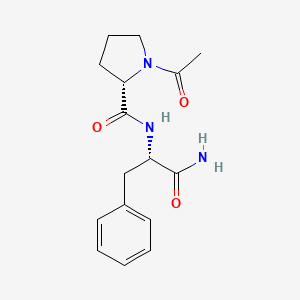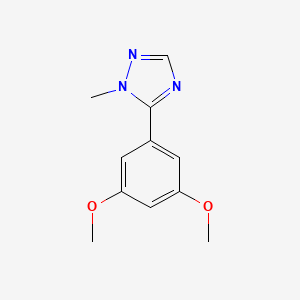
5,8-Dimethoxy-2,3-diphenylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2,3-diphenylquinoxaline: is a chemical compound with the molecular formula C22H18N2O2 and a molecular weight of 342.39 g/mol It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts such as phosphate-based fertilizers (e.g., mono-ammonium phosphate, di-ammonium phosphate) has been explored to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Dimethoxy-2,3-diphenylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The methoxy groups on the quinoxaline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are commonly employed.
Substitution: Nucleophiles such as or can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with carbonyl or carboxyl groups, while substitution reactions can introduce various functional groups onto the quinoxaline ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-2,3-diphenylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors , modulating their activity and leading to biological effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound of 5,8-Dimethoxy-2,3-diphenylquinoxaline, known for its diverse biological activities.
2,3-Diphenylquinoxaline: Similar in structure but lacks the methoxy groups, leading to different chemical properties and reactivity.
5,8-Dihydroxy-2,3-diphenylquinoxaline: A derivative with hydroxyl groups instead of methoxy groups, which can affect its solubility and biological activity.
Uniqueness: this compound is unique due to the presence of methoxy groups at the 5 and 8 positions of the quinoxaline ring. These groups can influence the compound’s chemical reactivity , solubility , and biological activity , making it distinct from other quinoxaline derivatives .
Propriétés
Numéro CAS |
19506-24-2 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
5,8-dimethoxy-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-13-14-18(26-2)22-21(17)23-19(15-9-5-3-6-10-15)20(24-22)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clé InChI |
KHRDXHXUZUXIMJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)OC)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)



![3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12916877.png)

![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)







